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molecular formula C10H10N4 B8556360 2'-Hydrazino-2,3'-bipyridine

2'-Hydrazino-2,3'-bipyridine

Cat. No. B8556360
M. Wt: 186.21 g/mol
InChI Key: KDWPVIZGXZEJQT-UHFFFAOYSA-N
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Patent
US04550166

Procedure details

A mixture of 2.5 g of 2'-chloro-2,3'-bipyridine, 12.6 ml of anhydrous hydrazine and 50 ml of pyridine was refluxed for 36 hours and concentrated under vacuum to a gum. The gum was dissolved in methylene chloride, treated with activated carbon, dried over sodium sulfate and the solvent removed. The residue was crystallized from etherhexane to give 2.1 g of 2'-hydrazino-2,3'-bipyridine as yellow crystals, mp 64°-65° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.[NH2:14][NH2:15]>N1C=CC=CC=1>[NH:14]([C:2]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)=[CH:6][CH:5]=[CH:4][N:3]=1)[NH2:15]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=NC=CC=C1C1=NC=CC=C1
Name
Quantity
12.6 mL
Type
reactant
Smiles
NN
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 36 hours
Duration
36 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to a gum
DISSOLUTION
Type
DISSOLUTION
Details
The gum was dissolved in methylene chloride
ADDITION
Type
ADDITION
Details
treated with activated carbon
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from etherhexane

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC=CC=C1C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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